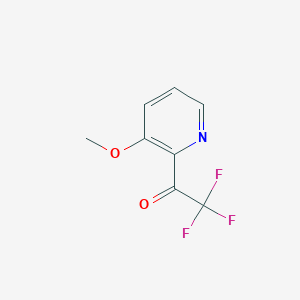
3,5-Dichloro-2-(chloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)thiophene typically involves the chlorination of 2-methylthiophene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of chlorine gas .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The thiophene ring can participate in aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichloro-3-(chloromethyl)thiophene
- 3,4-Dichlorothiophene
- 2-Chloro-3-(chloromethyl)thiophene
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable in specific synthetic and industrial processes .
Propiedades
Fórmula molecular |
C5H3Cl3S |
|---|---|
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
3,5-dichloro-2-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3Cl3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2 |
Clave InChI |
QKPZXLWXNPOAOG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
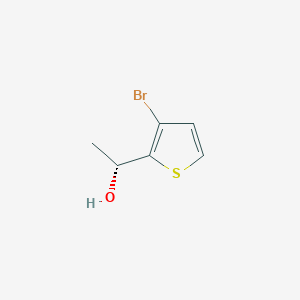

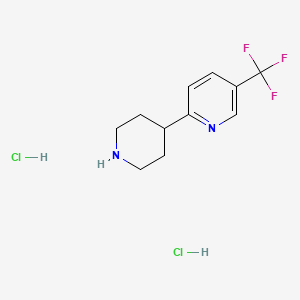
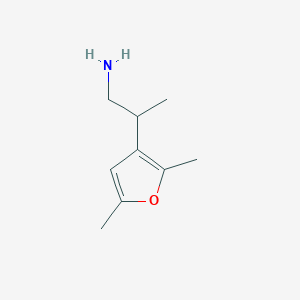
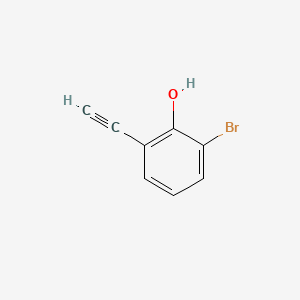
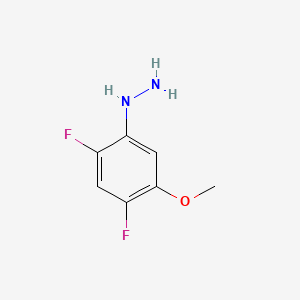

![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)

![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)

